Cas no 1824937-01-0 (N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide)

N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide is a chiral sulfonamide derivative characterized by its nitrobenzene and ethylamino-propyl functional groups. The (2R)-stereocenter confers enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its sulfonamide moiety enhances binding affinity in biological systems, while the nitro group offers reactivity for further functionalization. This compound is particularly useful as an intermediate in medicinal chemistry, where its structural features can be leveraged to develop targeted inhibitors or receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Its stability under standard conditions further supports its utility in synthetic workflows.
N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide structure
1824937-01-0 structure
Product name:N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide
CAS No:1824937-01-0
MF:C11H17N3O4S
MW:287.335381269455
CID:6454387
PubChem ID:120664892

N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1824937-01-0
    • EN300-1169080
    • N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide
    • Inchi: 1S/C11H17N3O4S/c1-3-12-9(2)8-13-19(17,18)11-7-5-4-6-10(11)14(15)16/h4-7,9,12-13H,3,8H2,1-2H3/t9-/m1/s1
    • InChI Key: PZXOXUBKDRVANG-SECBINFHSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NC[C@@H](C)NCC)(=O)=O

Computed Properties

  • Exact Mass: 287.09397721g/mol
  • Monoisotopic Mass: 287.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112Ų
  • XLogP3: 1.1

N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1169080-1.0g
N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide
1824937-01-0
1g
$0.0 2023-06-08
Enamine
EN300-1169080-500mg
N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide
1824937-01-0
500mg
$877.0 2023-10-03
Enamine
EN300-1169080-5000mg
N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide
1824937-01-0
5000mg
$2650.0 2023-10-03
Enamine
EN300-1169080-250mg
N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide
1824937-01-0
250mg
$840.0 2023-10-03
Enamine
EN300-1169080-2500mg
N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide
1824937-01-0
2500mg
$1791.0 2023-10-03
Enamine
EN300-1169080-100mg
N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide
1824937-01-0
100mg
$804.0 2023-10-03
Enamine
EN300-1169080-10000mg
N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide
1824937-01-0
10000mg
$3929.0 2023-10-03
Enamine
EN300-1169080-1000mg
N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide
1824937-01-0
1000mg
$914.0 2023-10-03
Enamine
EN300-1169080-50mg
N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide
1824937-01-0
50mg
$768.0 2023-10-03

Additional information on N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide

Professional Introduction to N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide (CAS No. 1824937-01-0)

N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1824937-01-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structure of this compound features a nitro group and a sulfonamide moiety, which are well-known for their roles in modulating various biological pathways.

The< strong>N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide molecule is characterized by its chiral center, specifically the (2R)-configuration at the propylamine side chain. This stereochemical feature is crucial as it can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The presence of the nitro group at the benzene ring introduces a region of high electrophilicity, which can be exploited for further derivatization and functionalization. Additionally, the sulfonamide group contributes to the compound's solubility and interaction with biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex diseases such as cancer, inflammation, and neurodegenerative disorders. The< strong>N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide has emerged as a compound of interest due to its potential to interact with multiple biological targets. Studies have suggested that this molecule may exhibit inhibitory effects on enzymes and receptors involved in disease pathogenesis. For instance, preliminary in vitro studies have indicated that it may interfere with the activity of certain kinases, which are pivotal in cell signaling pathways associated with cancer progression.

The< strong>CAS number 1824937-01-0 provides a unique identifier for this compound, facilitating its tracking and referencing in scientific literature. This standardized nomenclature is essential for ensuring accuracy and consistency across different research groups and publications. The< strong>N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide is synthesized through a multi-step process that involves careful selection of reagents and reaction conditions to achieve high yield and purity. The synthesis typically begins with the nitration of benzene derivatives followed by functional group transformations to introduce the sulfonamide and chiral side chain.

One of the most compelling aspects of< strong>N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide is its potential therapeutic applications. Researchers are exploring its efficacy in treating various conditions by modulating specific biological targets. For example, preclinical studies have hinted at its ability to inhibit the growth of certain cancer cell lines by disrupting key signaling pathways. Furthermore, its sulfonamide moiety suggests potential applications in anti-inflammatory therapies, where sulfonamides are known to exert their effects by interacting with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

The chiral nature of< strong>N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide presents both challenges and opportunities in drug development. The (2R)-configuration must be preserved throughout synthesis to ensure biological activity, necessitating advanced stereocontrol techniques. However, recent advancements in asymmetric synthesis have made it more feasible to produce enantiomerically pure forms of this compound on a scalable basis. These advancements have opened new avenues for optimizing the pharmacological properties of< strong>N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide and related derivatives.

In conclusion, the< strong>CAS number 1824937-01-0 identifies a compound that holds significant promise in pharmaceutical research. The< strong>N-[(2R)-2-(ethylamino)propyl]-2-nitrobenzene-1-sulfonamide, with its unique structural features and biological activities, is poised to contribute to the development of novel therapeutic strategies. As research continues to uncover new insights into its mechanisms of action, this compound is likely to play an increasingly important role in addressing complex diseases worldwide.

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